molecular formula C10H12N2 B13921517 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine

2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine

Cat. No.: B13921517
M. Wt: 160.22 g/mol
InChI Key: WFVFFPBIIIKUAR-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two methyl groups attached at the 2nd and 7th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and chemical biology .

Preparation Methods

The synthesis of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and reduction steps . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division . This inhibition leads to the disruption of DNA processes, making it effective against cancer cells. The compound’s ability to intercalate with DNA segments further enhances its anticancer activity .

Comparison with Similar Compounds

2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,7-dimethyl-1,2-dihydro-1,8-naphthyridine

InChI

InChI=1S/C10H12N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-7H,1-2H3,(H,11,12)

InChI Key

WFVFFPBIIIKUAR-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(N1)N=C(C=C2)C

Origin of Product

United States

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